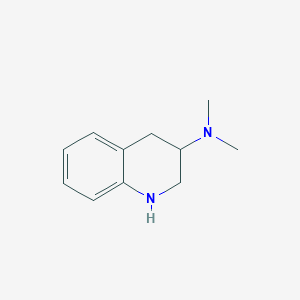

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine

Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS: 1670-50-4) is a bicyclic amine derivative with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . Structurally, it consists of a tetrahydroquinoline scaffold substituted with a dimethylamino group at the 3-position.

Properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHONNUXIWFFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Neurological Disorders

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine has been investigated for its potential therapeutic effects in treating neurological disorders. Its structural similarity to neurotransmitter analogs suggests it may interact with neurotransmitter receptors.

Case Study : A study explored the binding affinity of this compound to serotonin and dopamine receptors. It demonstrated promising results in modulating receptor activity, indicating potential as a treatment for depression and anxiety disorders .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study : In vitro studies showed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

The compound is utilized in multicomponent reactions (MCRs) to synthesize complex structures efficiently.

Example Reaction : A one-pot MCR involving this compound has been developed to produce substituted quinoline derivatives with high yields .

The biological activities of this compound extend beyond anticancer and neurological applications. Research has identified its potential as:

Antioxidant Agent

The compound exhibits antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

Studies have reported antimicrobial effects against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine can be contextualized by comparing it to related tetrahydroquinoline and tetralin derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Similar Amines

Key Comparison Points

Structural Variations and Pharmacological Activity The fluorophenyl-substituted tetrahydronaphthalenamine in exhibits anticonvulsant and anxiolytic activity due to serotonin receptor modulation, highlighting the impact of aromatic substituents on bioactivity . In contrast, the dimethylamino group in the target compound may favor interactions with neurotransmitter receptors but lacks direct evidence of such effects in the provided data. The 1-methyltetrahydroquinolin-3-amine () has a simpler structure with a single methyl group, resulting in lower molecular weight (162.23 vs. 176.26) and reduced steric hindrance compared to the dimethylated analogue .

Synthetic Accessibility and Purity Yields for tetrahydroquinoline derivatives vary; for example, compound 33 in was synthesized in 52% yield via a multi-step process involving reductive amination .

Industrial Applications N-Butyl- and methoxypropyl-substituted derivatives () are recommended for catalytic or surfactant roles, reflecting how bulky alkyl chains enhance solubility in nonpolar matrices . The dimethylamino group in the target compound may similarly serve as a catalyst in polyurethane production, as suggested by the use of analogous amines in .

Salt Forms and Solubility The dihydrochloride salt of tetrahydroquinolin-4-amine () demonstrates improved aqueous solubility compared to free bases, a critical factor for drug formulation . The target compound’s free base form may require salt formation for enhanced bioavailability.

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is a member of the tetrahydroquinoline family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Molecular Formula: CHN

Molar Mass: Approximately 176.26 g/mol

Structure: The compound features a partially saturated quinoline ring with a dimethylamino group, which enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Receptor Modulation:

- The compound has been studied for its potential as a ligand for neurotransmitter receptors, including serotonin and dopamine receptors. Its ability to modulate these receptors suggests possible applications in treating mood disorders and neurodegenerative diseases.

- Inhibition of Nitric Oxide Synthase (NOS):

- Antimicrobial Activity:

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding: The compound acts as an agonist or antagonist at specific neurotransmitter receptors, modulating neurotransmission pathways critical for mood regulation and cognition .

- Enzyme Inhibition: It selectively inhibits nNOS activity by mimicking the natural substrate L-arginine, thereby reducing the production of nitric oxide in pathological conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydroquinoline Core:

- Initial reactions often involve cyclization processes that yield the tetrahydroquinoline framework.

- Dimethylation:

- Subsequent steps include the introduction of the dimethylamino group through alkylation reactions.

Case Study 1: Neuroprotective Effects

A study evaluated the efficacy of this compound in a rat model of neuropathic pain. The compound reduced allodynia and hyperalgesia when administered at doses of 30 mg/kg intraperitoneally. This suggests its potential as a therapeutic agent for chronic pain management .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at 20 µg/mL and 15 µg/mL respectively .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHN | Dimethylamino group enhances receptor binding |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | CHN | Lacks dimethyl substitution; lower receptor affinity |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | CHNO | Methoxy group alters pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via multi-step procedures, including reductive amination or cyclization reactions. For example, derivatives with substituents at the 4-position (e.g., cyclohexyl or biphenyl groups) are synthesized by reacting precursors like 2-aminotetralins with appropriate aldehydes under catalytic hydrogenation. Optimization involves adjusting solvent systems (e.g., MeOH/EtOH/hexanes for HPLC purification) and reaction times to achieve yields of 58–71% .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound derivatives?

- Methodology : Use H and C NMR to confirm stereochemistry and substituent positions. Critical spectral markers include methyl group resonances at δ 2.2–2.4 ppm (N,N-dimethyl) and aromatic protons at δ 6.4–7.3 ppm. HPLC with hexane-alcohol solvent systems (e.g., 85% hexanes, 10 mL/min flow rate) resolves enantiomers and verifies purity (>95%) .

Q. How do substituents at the 4-position of the tetrahydroquinoline core influence physicochemical properties?

- Methodology : Bulky substituents (e.g., cyclohexyl or biphenyl) increase lipophilicity, affecting solubility and receptor binding. For example, trans-4-biphenyl derivatives exhibit higher logP values compared to smaller groups. Evaluate via octanol-water partition assays and correlate with HPLC retention times .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound across different experimental models?

- Methodology : Cross-validate in vitro (e.g., HEK293 cells expressing 5-HT receptors) and in vivo models (e.g., head-twitch response assays). Address contradictions by standardizing assay conditions (e.g., buffer pH, temperature) and using in silico docking (e.g., AutoDock Vina) to predict binding poses. For example, trans-4-bromophenyl derivatives show agonist activity at 5-HT but antagonist effects at 5-HT, requiring model-specific interpretation .

Q. What computational strategies predict the pharmacokinetic properties of novel analogs?

- Methodology : Use QSAR models to correlate structural features (e.g., substituent bulk, electronic effects) with ADME properties. Tools like SwissADME predict blood-brain barrier permeability, critical for CNS-targeted analogs. Validate predictions using in vitro metabolic stability assays (e.g., liver microsomes) .

Q. How can stereochemical inconsistencies during synthesis be systematically addressed?

- Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to control stereochemistry. For example, trans-diastereomers of 4-substituted derivatives are resolved using preparative HPLC with hexane/ethanol gradients. Confirm absolute configuration via X-ray crystallography or NOESY experiments .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical efficacy studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. For behavioral assays (e.g., MK-801-induced hyperactivity), apply ANOVA with post-hoc tests to compare treatment groups. Ensure sample sizes (n ≥ 6) meet power analysis requirements .

Q. How should researchers design experiments to evaluate off-target effects in receptor profiling?

- Methodology : Screen against a panel of GPCRs (e.g., dopamine D, adrenergic α) using radioligand binding assays. For example, H-ketanserin competition assays identify 5-HT off-target binding. Prioritize receptors with >50% displacement at 1 μM for further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.